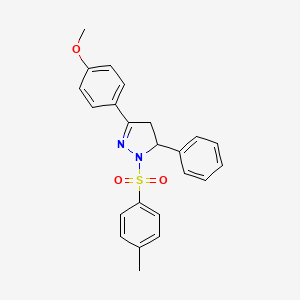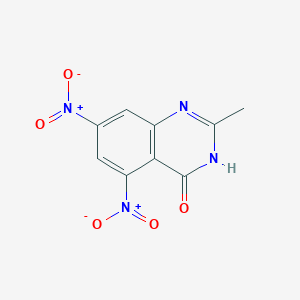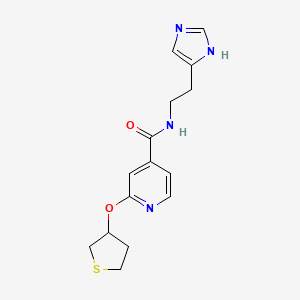
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Pyrimidine and Imidazole Derivatives as Sensing and Biological Agents
Pyrimidine derivatives, including those with imidazole groups, have shown significant promise as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds serve as recognition units in the synthesis of optical sensors and have a range of biological and medicinal applications. The inclusion of pyrimidine and imidazole derivatives enhances the functionality of optical sensors, leveraging their biological applications for the development of sensitive detection mechanisms (Jindal & Kaur, 2021).
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been identified as potential antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have undergone preclinical testing, showing promise for the development of new antitumor drugs. This highlights the significance of imidazole derivatives in the search for compounds with varied biological properties, potentially contributing to the treatment of cancer (Iradyan et al., 2009).
Catalysis and Synthesis Enhancements
Recent studies have demonstrated the effectiveness of pyrimidine and imidazole-based compounds in enhancing catalytic processes and synthetic applications. These compounds exhibit potential in various chemical reactions, offering new pathways for the synthesis of complex molecules with significant biological activities. The versatility of these derivatives in catalysis underscores their importance in the advancement of chemical synthesis, opening new avenues for the creation of potent CNS drugs and other therapeutic agents (Saganuwan, 2020).
Optoelectronic Materials Development
The integration of pyrimidine and quinazoline derivatives into π-extended conjugated systems has been beneficial for the creation of novel optoelectronic materials. These compounds exhibit significant electroluminescent properties, making them suitable for the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This research area provides insights into the development of advanced materials for optoelectronic applications, showcasing the potential of pyrimidine and imidazole derivatives in the field of material science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUPRLIEZUKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)



![(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide](/img/structure/B2918151.png)
![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)




![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)